Superior Intracellular Active Metabolite (TFV-DP) Concentrations in Key HIV Compartments with TAF vs. TDF
In a head-to-head human study, tenofovir alafenamide fumarate (TAF) achieved substantially higher intracellular concentrations of the active antiviral metabolite tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) and lymph nodes (LN) compared to tenofovir disoproxil fumarate (TDF) [1]. This was demonstrated in a cross-over study of 13 HIV-infected persons who switched from a stable TDF-containing regimen to a TAF-containing regimen. The geometric mean ratios of TFV-DP concentrations for TAF relative to TDF were 7.3-fold higher in PBMCs and 6.4-fold higher in lymph node mononuclear cells [1].
| Evidence Dimension | Intracellular TFV-DP concentration in PBMCs and lymph nodes |
|---|---|
| Target Compound Data | Geometric mean TFV-DP concentrations in PBMCs and LN mononuclear cells (absolute values not provided, ratios reported) |
| Comparator Or Baseline | TDF: Geometric mean TFV-DP concentrations in PBMCs and LN mononuclear cells (baseline for ratio) |
| Quantified Difference | TAF achieved 7.3-fold higher TFV-DP concentrations in PBMCs and 6.4-fold higher in lymph nodes compared to TDF. |
| Conditions | HIV-infected persons (n=13) on stable ART with plasma HIV-RNA <48 copies/mL for ≥6 months, switched from TDF to TAF. TFV-DP quantified in mononuclear cells from PBMCs and lymph nodes. |
Why This Matters
Higher intracellular TFV-DP concentrations in lymphoid tissues, a primary site of HIV replication, support more effective viral suppression in these compartments, a key advantage for long-term HIV management.
- [1] Fletcher, C. V., et al. (2020). The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV‐Infected Persons. Clinical Pharmacology & Therapeutics, 108(5), 1003-1010. View Source
